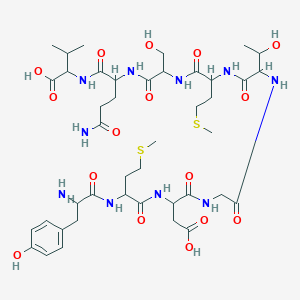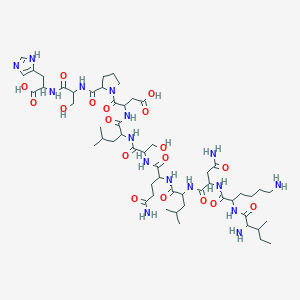
(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and an ethylamine group substituted with a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps:
Bromination of Benzyl Group: The starting material, benzyl bromide, is prepared by the bromination of toluene using bromine or N-bromosuccinimide (NBS) under radical conditions.
Formation of Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions involving trifluoromethylthiolating agents.
Coupling Reaction: The final step involves coupling the brominated benzyl compound with the ethylamine derivative under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding benzylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylsulfanyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar structure but lacks the trifluoromethylsulfanyl group.
Trifluoromethylbenzylamine: Contains the trifluoromethyl group but not the bromine atom.
Benzylamine: Lacks both the bromine and trifluoromethylsulfanyl groups.
Uniqueness
(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the presence of both the bromine and trifluoromethylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H11BrF3NS |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11BrF3NS/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2 |
InChI Key |
QXLWGUUHMWDRIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)
![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)




![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)




